REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][N:5]1[C:14](=[O:15])[CH2:13][C:8]2([CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7][C:6]1=[O:16].[N:17]1[CH:22]=[CH:21][CH:20]=[N:19][C:18]=1[N:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)CCC>[ClH:1].[N:17]1[CH:22]=[CH:21][CH:20]=[N:19][C:18]=1[N:23]1[CH2:28][CH2:27][N:26]([CH2:2][CH2:3][CH2:4][N:5]2[C:14](=[O:15])[CH2:13][C:8]3([CH2:12][CH2:11][CH2:10][CH2:9]3)[CH2:7][C:6]2=[O:16])[CH2:25][CH2:24]1 |f:2.3.4|
|
Name
|
8-[3-chloro-1-propyl)-8-azaspiro[4.5]decane-7.9-dione
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
ClCCCN1C(CC2(CCCC2)CC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(N=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 4.9 g
|
Type
|
CUSTOM
|
Details
|
(0.02 mole) prepared in the manner of U.S
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Addition of 4.0 ml
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)N1CCN(CC1)CCCN1C(CC2(CCCC2)CC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |